Methyl5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate
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Overview
Description
Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate is a benzofuran derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate typically involves the bromination of a benzofuran precursor followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 5-bromo-4-oxo-3-methylbenzofuran-2-carboxylate.
Reduction: Formation of 4-hydroxy-3-methylbenzofuran-2-carboxylate.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-4-hydroxybenzofuran-2-carboxylate
- Methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
- Methyl 5-bromo-3-methylbenzofuran-2-carboxylate
Uniqueness
Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate is unique due to the presence of both bromine and hydroxyl groups on the benzofuran ring, which can significantly influence its chemical reactivity and biological activity.
Biological Activity
Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate features a benzofuran core with both bromine and hydroxyl functional groups, which play a crucial role in its reactivity and biological effects. The presence of these substituents can influence the compound's interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in disease processes. For instance, it has been suggested that the compound may exert anticancer effects by inducing apoptosis in cancer cells through mechanisms that are yet to be fully elucidated .
Anticancer Properties
Recent studies have highlighted the anticancer potential of methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate. In vitro cytotoxicity tests against various cancer cell lines such as K562 (leukemia) and HeLa (cervical carcinoma) have shown promising results. The compound demonstrated significant cytotoxic activity, with structure-activity relationship analyses indicating that bromination enhances its efficacy against cancer cells .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate | K562 | 15 | 3.0 |
HeLa | 20 | 2.5 | |
MOLT-4 | 18 | 3.2 | |
Control (1% DMSO) | All | >100 | - |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. The presence of the bromine atom is believed to enhance this activity compared to non-brominated analogs .
Table 2: Antimicrobial Activity Profile
Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Candida albicans | 10 | 128 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzofuran structure significantly affect biological activity. Compounds with halogen substitutions, particularly bromine, tend to exhibit enhanced cytotoxicity and antimicrobial properties compared to their unsubstituted counterparts. This suggests that the electronic effects and steric hindrance introduced by bromine are critical for bioactivity .
Case Studies
Case Study 1: Anticancer Activity in Leukemia Models
A study conducted on various benzofuran derivatives, including methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate, demonstrated that this compound induced apoptosis in K562 leukemia cells through mitochondrial pathways. The study revealed that treatment led to increased levels of reactive oxygen species (ROS), contributing to cell death .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate was tested against clinical isolates of bacteria and fungi. The results indicated significant inhibition of growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for developing new antimicrobial agents .
Properties
Molecular Formula |
C11H9BrO4 |
---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
methyl 5-bromo-4-hydroxy-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H9BrO4/c1-5-8-7(4-3-6(12)9(8)13)16-10(5)11(14)15-2/h3-4,13H,1-2H3 |
InChI Key |
QWKDISWBLDIDBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=C(C=C2)Br)O)C(=O)OC |
Origin of Product |
United States |
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